molecular formula C22H19ClN2O5S B11306668 4-Acetyl-3-methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Acetyl-3-methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11306668
M. Wt: 458.9 g/mol
InChI Key: IGNUEWHRWWOSPH-UHFFFAOYSA-N
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Description

4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an acetyl group, a methylphenyl group, a chloropyrimidine core, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine core can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through a sulfonylation reaction using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine (Et3N).

    Acetylation and Methylation: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively, using acetyl chloride (CH3COCl) and methyl iodide (CH3I) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A compound with a similar chlorinated aromatic structure but lacking the pyrimidine and methanesulfonyl groups.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A thiazole derivative with a similar chlorinated aromatic structure.

Uniqueness

4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the pyrimidine core, methanesulfonyl group, and acetyl group differentiates it from other similar compounds and enhances its versatility in various applications.

Properties

Molecular Formula

C22H19ClN2O5S

Molecular Weight

458.9 g/mol

IUPAC Name

(4-acetyl-3-methylphenyl) 5-chloro-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C22H19ClN2O5S/c1-13-6-4-5-7-16(13)12-31(28,29)22-24-11-19(23)20(25-22)21(27)30-17-8-9-18(15(3)26)14(2)10-17/h4-11H,12H2,1-3H3

InChI Key

IGNUEWHRWWOSPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC(=C(C=C3)C(=O)C)C)Cl

Origin of Product

United States

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